N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
The synthesis of N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves several steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with cyclin-dependent kinase 2, which plays a role in cell cycle regulation . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
N-(2,3-DIMETHYLPHENYL)-N-({N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-4-HO-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- N-(2,3-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications.
Properties
Molecular Formula |
C24H22N4O4S |
---|---|
Molecular Weight |
462.5g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H22N4O4S/c1-16-9-8-14-21(17(16)2)28(33(31,32)18-10-4-3-5-11-18)15-22(29)26-27-23-19-12-6-7-13-20(19)25-24(23)30/h3-14,25,30H,15H2,1-2H3 |
InChI Key |
GQKBEADVVOVSPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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